molecular formula C14H15NO3S B13879248 Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate

Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate

Cat. No.: B13879248
M. Wt: 277.34 g/mol
InChI Key: NAKFCJHFCNWBSV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate typically involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl 2-aminothiazole-4-carboxylate under basic conditions to yield the desired product. The reaction conditions often include the use of solvents like methanol or ethanol and a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines and thiols

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound’s ability to form reactive intermediates can lead to cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate can be compared with other thiazole derivatives such as:

Uniqueness

The presence of the methoxyphenyl group in this compound imparts unique chemical and biological properties, making it distinct from other thiazole derivatives. This structural feature enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

ethyl 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-3-18-13(16)8-11-9-19-14(15-11)10-4-6-12(17-2)7-5-10/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKFCJHFCNWBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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